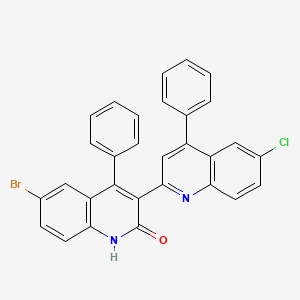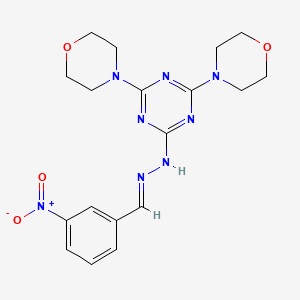![molecular formula C19H20ClN3O5 B11708915 N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazino group linked to a benzylidene moiety, which is further connected to a trimethoxybenzamide structure. The presence of the 4-chlorobenzylidene group adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{2-[(2E)-2-(4-Chlorbenzyliden)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydrazinogruppe kann oxidiert werden, um entsprechende Azoverbindungen zu bilden.
Reduktion: Die Benzyliden-Einheit kann reduziert werden, um die entsprechende Benzylverbindung zu bilden.
Substitution: Das Chloratom in der 4-Chlorbenzyliden-Gruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung von Azoverbindungen.
Reduktion: Bildung von Benzyl-Derivaten.
Substitution: Bildung von substituierten Benzyliden-Derivaten.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2E)-2-(4-Chlorbenzyliden)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird untersucht auf sein Potenzial als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Pfade.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs- und entzündungshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{2-[(2E)-2-(4-Chlorbenzyliden)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme inhibieren, indem sie an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die Hydrazinogruppe kann kovalente Bindungen mit nucleophilen Resten in Proteinen eingehen, was zu einer Enzyminhibition führt. Darüber hinaus kann die Trimethoxybenzamid-Einheit mit zellulären Rezeptoren oder Signalwegen interagieren und deren Aktivität modulieren.
Wirkmechanismus
The mechanism of action of N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazino group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the trimethoxybenzamide moiety may interact with cellular receptors or signaling pathways, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{2-[(2E)-2-(4-Chlorbenzyliden)hydrazino]-2-oxoethyl}-3-methylbenzamid
- N-{2-[(2E)-2-(4-Chlorbenzyliden)hydrazino]-2-oxoethyl}-4-fluorbenzamid
- N-{2-[(2E)-2-(4-Chlorbenzyliden)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamid
Einzigartigkeit
N-{2-[(2E)-2-(4-Chlorbenzyliden)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamid ist aufgrund des Vorhandenseins der Trimethoxybenzamid-Einheit einzigartig, die besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C19H20ClN3O5 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-4-6-14(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
InChI-Schlüssel |
BFABOOKLSIRXQZ-LSHDLFTRSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)





![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
